N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Securing the correct linker geometry is critical for kinase SAR-generic substitution with 5-linked or dimethyl analogs can confound binding data. This compound (CAS 1797621-11-4) is the exact 4-methyl-linked probe needed to quantify linker-length contributions. • Unique 4-methylene spacer fills a critical gap between direct-linked analogs, enabling quantitative target-engagement and selectivity comparisons. • Lacks the 6-methyl substituent, serving as an essential comparator to isolate the impact of that position on metabolic stability, plasma protein binding, and in vivo clearance. • Supported by ChEMBL-curated preclinical bioactivity data, suitable for chemoproteomics or CETSA target-identification experiments. Supplied with full analytical characterization; global logistics available.

Molecular Formula C15H16N4O3
Molecular Weight 300.318
CAS No. 1797621-11-4
Cat. No. B2946035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1797621-11-4
Molecular FormulaC15H16N4O3
Molecular Weight300.318
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H16N4O3/c1-19(2)15-16-6-5-11(18-15)8-17-14(20)10-3-4-12-13(7-10)22-9-21-12/h3-7H,8-9H2,1-2H3,(H,17,20)
InChIKeyCRYHUPNTOQAHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1797621-11-4): A Kinase-Focused Chemical Probe


N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1797621-11-4) is a synthetic small molecule featuring a 2-(dimethylamino)pyrimidine core linked via a methylene bridge to a 1,3-benzodioxole-5-carboxamide moiety. It is classified as a heterocyclic carboxamide and has been indexed in authoritative databases as a preclinical-stage bioactive compound [1] [2]. Its structural features place it within a class of compounds explored for kinase inhibition, but published bioactivity data remain extremely limited.

Preclinical kinase probe; structural class with reported database bioactivity
Defined 4-methylene linker connecting pyrimidine to benzodioxole carboxamide
ChEMBL-curated preclinical stage; indexed in PubChem as bioactive compound

Why Close Analogs Cannot Substitute for CAS 1797621-11-4 in Structure-Activity Relationship Studies


This compound's unique connectivity, a methylene spacer between the 2-(dimethylamino)pyrimidine core and the benzodioxole carboxamide, distinguishes it from direct-linked positional isomers like CAS 1421462-73-8 and analogs with additional methyl substituents (e.g., CAS 1797811-60-9). In related kinase inhibitor series, even minor linker modifications have been shown to drastically alter binding mode and potency [1]. Therefore, selecting this specific compound is mandatory for any SAR study or assay that has identified the 4-methyl linkage as the key pharmacophoric element, as generic substitution with a 5-linked or dimethyl-substituted analog would confound results.

5-Linked isomer (CAS 1421462-73-8) differs in binding vector

The 5-linked analog has a direct N-aryl bond rather than the 4-methylene spacer; this connectivity change may fundamentally alter the 3D orientation of the benzodioxole group within a kinase ATP-binding pocket, limiting direct substitution in SAR studies.

6-Methyl analog (CAS 1797811-60-9) may shift ADME and selectivity profile

Addition of a 6-methyl substituent on the pyrimidine ring has been associated with altered metabolic stability and kinase selectivity in related inhibitor series. The unsubstituted compound may exhibit a distinct off-target liability profile; class-level review is required before analog substitution.

Quantitative Differentiation Guide for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide


Unique 4-Methylene Linked Architecture vs. 5-Linked Isomer (CAS 1421462-73-8)

The target compound features a critical methylene (-CH2-) linker between the pyrimidine's 4-position and the carboxamide nitrogen. This differentiates it architecturally from the closest analog, N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421462-73-8), which has a direct N-aryl bond at the 5-position. In pyrimidine-based kinase inhibitor programs, such a change in connection point fundamentally alters the vector of the benzodioxole group within the ATP-binding pocket, as confirmed by crystallographic studies on related bis-anilinopyrimidine scaffolds [1].

4-Methylene Linker vs. 5-Linked Isomer
Class-level
4-CH2-NH-C(=O)-benzodioxole linker vs. direct 5-NH-C(=O)-aryl linkage (CAS 1421462-73-8). No head-to-head potency data available; differentiation is purely structural, based on crystallographic precedent in related bis-anilinopyrimidine kinase inhibitor scaffolds.
Linker connectivity may alter kinase binding pose; structural identity review required for SAR studies.
Class-level inference from related inhibitor series; no direct biochemical assay data.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Absence of a 6-Methyl Group vs. Dimethyl-Substituted Analog (CAS 1797811-60-9)

The target compound lacks a methyl substituent at the pyrimidine 6-position, unlike N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 1797811-60-9). In published kinase inhibitor optimization campaigns, the addition of a 6-methyl group has been shown to significantly impact metabolic stability and kinase selectivity profiles. Without this substituent, the target compound is expected to exhibit distinct ADME and off-target liability profiles compared to the 6-methyl analog. No direct comparative data is available for this pair.

6-H vs. 6-Methyl Substituent
Class-level
Unsubstituted pyrimidine 6-position (target compound) vs. 6-methyl analog (CAS 1797811-60-9). No quantitative experimental data available for this specific pair; metabolic stability and kinase selectivity differences are inferred from general SAR trends in pyrimidine inhibitor optimization programs.
Substituent may shift metabolic stability and off-target profile; ADME context-dependent.
Inference based on published kinase inhibitor optimization campaigns; pair-specific validation absent.
Medicinal Chemistry Metabolic Stability Kinase Selectivity

ChEMBL Annotation as a Preclinical Bioactive Compound vs. Inactive Analogs

The ChEMBL database (CHEMBL5013622) curates this compound as having a Max Phase of 'Preclinical' with 2 reported inhibition Z-score measurements and 1 functional assay target, indicating documented bioactivity against at least one biological target [1]. In contrast, several structurally similar analogs from the same chemical series lack any curated bioactivity records in major public databases. This curation status provides a baseline validation of the compound's potential as a tool compound, differentiating it from untested or inactive analogs.

ChEMBL Preclinical Curation
Data to verify
Max Phase: Preclinical; 2 inhibition Z-score entries; 1 functional assay target curated in ChEMBL (CHEMBL5013622). Qualitatively differentiates from structurally similar analogs lacking any curated bioactivity records.
Database-curated bioactivity baseline supports tool compound selection over uncharacterized analogs.
ChEMBL curation as of April 2026; confirm target identity and assay conditions before procurement.
Drug Discovery Bioactivity Database Preclinical Profiling

Evidence-Based Application Scenarios for CAS 1797621-11-4


Structure-Activity Relationship (SAR) Studies on Kinase Inhibitor Linker Optimization

This compound is suitable as a key probe in SAR studies investigating the effect of linker length and connectivity on kinase inhibitor potency. Its unique 4-methylene linker fills a critical gap between directly linked analogs. By comparing its activity profile (once published or internally generated) against the 5-linked isomer (CAS 1421462-73-8), researchers can quantify the contribution of the methylene spacer to target engagement and selectivity [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Comparison for Pyrimidine Substituent Effects

Because the compound lacks a 6-methyl group, it serves as an essential comparator for evaluating the impact of this substituent on metabolic stability, plasma protein binding, and in vivo clearance. When studied alongside the 6-methyl analog (CAS 1797811-60-9), it can help isolate the specific role of this position in the overall ADME profile of the chemical series, as suggested by class-level SAR trends [1].

Chemical Biology Tool Compound for Kinase Target Deconvolution

Given its ChEMBL-curated preclinical status and documented bioactivity against at least one functional target, this compound can be utilized as a starting scaffold for chemical probe development. Researchers can leverage its reported bioactivity signal for chemoproteomics or cellular thermal shift assay (CETSA) experiments to identify or confirm its primary protein target(s), using inactive, structurally matched analogs as negative controls [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR: linker optimization studies
4-methylene linker architecture specificity
Target engagement comparison against 5-linked isomer
Pyrimidine substituent PK/PD research
Absence of 6-methyl substituent
Metabolic stability and selectivity profile assessment
Chemical probe development: kinase target deconvolution
ChEMBL-curated preclinical bioactivity baseline
Target deconvolution using inactive matched analogs as controls
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